13alpha-Cinnamoyloxylupanine
CAS No.: 5835-04-1
Cat. No.: VC21318823
Molecular Formula: C24H30N2O3
Molecular Weight: 394.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5835-04-1 |
---|---|
Molecular Formula | C24H30N2O3 |
Molecular Weight | 394.5 g/mol |
IUPAC Name | [(1S,2S,4S,9S,10R)-14-oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate |
Standard InChI | InChI=1S/C24H30N2O3/c27-23-8-4-7-21-18-13-19(16-26(21)23)22-14-20(11-12-25(22)15-18)29-24(28)10-9-17-5-2-1-3-6-17/h1-3,5-6,9-10,18-22H,4,7-8,11-16H2/b10-9+/t18-,19-,20-,21+,22-/m0/s1 |
Standard InChI Key | PUFYZCKVLOYPHL-MFYPYBFPSA-N |
Isomeric SMILES | C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)OC(=O)/C=C/C5=CC=CC=C5 |
SMILES | C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C=CC5=CC=CC=C5 |
Canonical SMILES | C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)OC(=O)C=CC5=CC=CC=C5 |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
13alpha-Cinnamoyloxylupanine, also known as trans-13-Cinnamoyloxylupanine, is formally identified as [(1S,2S,4S,9S,10R)-14-Oxo-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-4-yl] (E)-3-phenylprop-2-enoate. The compound possesses the CAS registry number 5835-04-1 and is registered under EINECS 227-420-9 . In chemical databases, it is assigned the PubChem CID 6437604, facilitating its recognition and retrieval in scientific literature .
Molecular Structure
The molecular formula of 13alpha-Cinnamoyloxylupanine is C24H30N2O3 with a calculated molecular weight of 394.5066 g/mol . The structure features a tetracyclic core with two nitrogen atoms incorporated into the ring system. The compound contains a characteristic cinnamoyl ester group, which consists of a phenyl ring connected to the main structure via a trans-configured alkene and an ester linkage . This trans configuration is specifically denoted in its name and is critical to its structural identity.
Stereochemistry
13alpha-Cinnamoyloxylupanine exhibits specific stereochemistry that contributes significantly to its biological activity. The IUPAC name highlights five stereogenic centers with defined configurations: (1S,2S,4S,9S,10R) . The trans configuration of the cinnamoyl double bond is represented in its canonical SMILES notation as: C1C[C@@H]2[C@H]3CC@@H[C@@H]4CC@HOC(=O)/C=C/C5=CC=CC=C5 .
Natural Occurrence and Distribution
Botanical Sources
13alpha-Cinnamoyloxylupanine has been definitively reported in two plant species: Lupinus lanatus and Rothia hirsuta . This alkaloid belongs to the broader class of quinolizidine alkaloids, which are characteristic secondary metabolites found throughout the Lupinus genus. These compounds play important roles in plant defense mechanisms against herbivores and pathogens.
Biosynthetic Pathway
The biosynthetic pathway for 13alpha-Cinnamoyloxylupanine likely follows the general pattern established for quinolizidine alkaloids. This typically involves the initial formation of the tetracyclic lupanine core structure derived from lysine, followed by specific oxidation and esterification steps to introduce the cinnamoyl moiety at the 13-alpha position. The specific enzymes and regulatory mechanisms governing this process represent an area requiring further research.
Analytical Characterization
Chromatographic Properties
Gas chromatography analysis of 13alpha-Cinnamoyloxylupanine reveals specific retention characteristics. Using a capillary column with DB-1 as the active phase (30 meters in length, 0.3 mm in diameter), the compound exhibits a retention index (I) of 3390 under the specified conditions . This data, reported by Wink, Meissner, et al. in 1995, provides a valuable reference point for the analytical identification of this compound in complex matrices .
Spectroscopic Identifiers
The unique structural characteristics of 13alpha-Cinnamoyloxylupanine are captured in its spectroscopic identifiers. The compound's InChI notation is:
InChI=1S/C24H30N2O3/c27-23-8-4-7-21-18-13-19(16-26(21)23)22-14-20(11-12-25(22)15-18)29-24(28)10-9-17-5-2-1-3-6-17/h1-3,5-6,9-10,18-22H,4,7-8,11-16H2/b10-9+/t18-,19-,20-,21+,22-/m0/s1
Its InChIKey, PUFYZCKVLOYPHL-MFYPYBFPSA-N, serves as a condensed digital representation for database searches and structural comparisons .
Biological Activity
Toxicological Profile
While specific toxicity data for 13alpha-Cinnamoyloxylupanine is limited, related quinolizidine alkaloids have been studied for their toxicological properties. Research indicates that sparteine, another member of this alkaloid family, is approximately two to three times more toxic than lupanine in mice and guinea pigs . These findings suggest potential toxicity concerns for 13alpha-Cinnamoyloxylupanine that warrant further investigation.
Genotoxicity Assessment
Chemical Reactivity and Synthesis
Chemical Behavior
The chemical behavior of 13alpha-Cinnamoyloxylupanine is primarily determined by its functional groups. The compound contains an ester linkage that can undergo hydrolysis under acidic or basic conditions. The trans-cinnamoyl group features an α,β-unsaturated carbonyl system that can participate in Michael-type additions. The tetracyclic core structure contains nitrogen atoms that contribute to the compound's basic properties and potential for coordination with metals or participation in acid-base reactions.
Synthetic Approaches
The total synthesis of 13alpha-Cinnamoyloxylupanine would likely involve a multi-step approach focusing on:
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Construction of the tetracyclic lupanine core: This represents the most challenging aspect of the synthesis, requiring careful control of stereochemistry at multiple centers.
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Introduction of the oxo functionality: Selective oxidation at the appropriate position in the ring system.
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Esterification with cinnamic acid: Formation of the ester linkage with trans-cinnamic acid (or a suitable derivative) to complete the target structure.
The development of efficient synthetic routes to 13alpha-Cinnamoyloxylupanine would significantly facilitate further research into its properties and potential applications.
Comparative Analysis
Related Quinolizidine Alkaloids
Table 1 presents a comparison of 13alpha-Cinnamoyloxylupanine with structurally related quinolizidine alkaloids found in Lupinus species.
Alkaloid | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Biological Activities |
---|---|---|---|---|
13alpha-Cinnamoyloxylupanine | C24H30N2O3 | 394.51 | Tetracyclic core with cinnamoyl ester | Under investigation |
Lupanine | C15H24N2O | 248.37 | Tetracyclic quinolizidine core | Low genotoxicity, moderate toxicity |
Sparteine | C15H26N2 | 234.38 | Tetracyclic bisquinolizidine | Higher toxicity (2-3× lupanine) |
Angustifoline | C14H22N2O | 234.34 | Tricyclic structure | DNA non-binding |
13α-OH-lupanine | C15H24N2O2 | 264.37 | Hydroxylated lupanine | DNA non-binding |
This comparative analysis highlights the structural diversity within this alkaloid family and suggests potential structure-activity relationships worthy of further investigation.
Research Applications and Future Directions
Medicinal Chemistry Applications
The unique structure of 13alpha-Cinnamoyloxylupanine presents opportunities for medicinal chemistry investigations. Its tetracyclic scaffold could serve as a template for developing novel therapeutic agents, particularly if the biological activities suggested for related compounds are confirmed for this specific alkaloid.
Analytical Method Development
The development of sensitive and specific analytical methods for detecting and quantifying 13alpha-Cinnamoyloxylupanine in complex biological matrices would facilitate further research. The chromatographic data provided by Wink et al. offers a starting point for such method development .
Structure-Activity Relationship Studies
Systematic modification of the 13alpha-Cinnamoyloxylupanine structure could yield valuable insights into structure-activity relationships within this alkaloid class. Such studies might focus on variations in the cinnamoyl moiety, alterations to the tetracyclic core, or modifications of the oxo functionality to enhance desirable activities while reducing potential toxicity.
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